

## BI-4464: A Technical Guide to a Selective FAK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, proliferation, migration, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. **BI-4464** is a highly selective, ATP-competitive inhibitor of FAK. This technical guide provides a comprehensive overview of **BI-4464**, including its mechanism of action, biochemical and cellular activity, and its use as a chemical tool for studying FAK biology. While extensive in vivo efficacy and pharmacokinetic data for **BI-4464** are not readily available in the public domain, this guide also presents data for its close and structurally related analogue, BI 853520, to provide context for potential in vivo applications.

# Core Data Summary Biochemical and Cellular Activity of BI-4464



Parameter	Value	Cell Line/Assay Condition	Source
IC50 (FAK)	17 nM	Cell-free kinase assay	[1][2]
pIC50 (Cell Proliferation)	~5	Human Hepatocellular Carcinoma (HCC) cell lines (SNU387, HUH- 1, Hep3B2.1-7, HepG2, SK-Hep-1 HLF, SNU-398, HUCCT1, HLE, HuH- 7, SNU423)	[1][3]
IC50 (Cell Viability)	~0.9 μM	Human Umbilical Vein Endothelial Cells (HUVECs) treated with Ebola Virus-like particles	[1]

## Preclinical Data for the Structurally Related FAK Inhibitor BI 853520

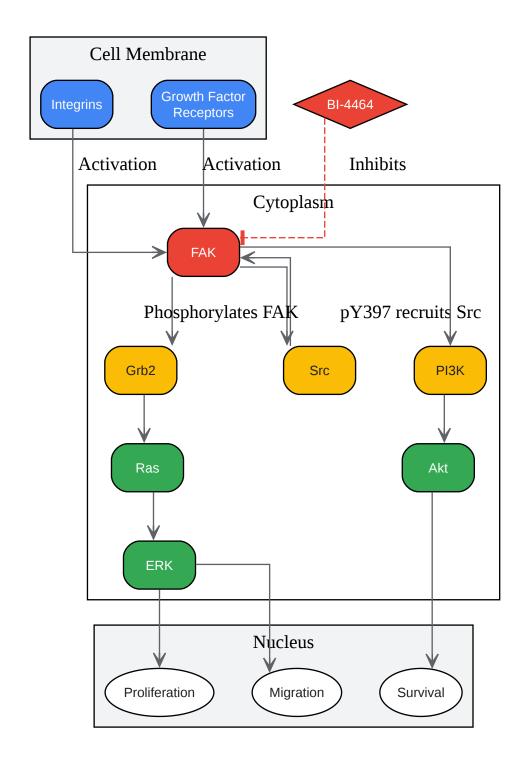
Disclaimer: The following data is for BI 853520, a close analogue of **BI-4464**. This information is provided for comparative purposes, as detailed in vivo and pharmacokinetic data for **BI-4464** is not publicly available.



Parameter	Value	Cell Line/Model	Source
IC50 (FAK Autophosphorylation)	1 nmol/L	PC-3 (Prostate Carcinoma)	[4][5]
EC50 (Anchorage- Independent Proliferation)	3 nmol/L	PC-3 (Prostate Carcinoma)	[4][5]
In Vivo Efficacy (Tumor Growth Inhibition)	>100% (some regressions)	PC-3 Xenograft Model (50 mg/kg, oral daily)	[4][5][6][7]
Oral Bioavailability	High	Mice	[4][5][6][7]
Half-life	Long	Mice	[4][5][6][7]

# Signaling Pathways and Experimental Workflows FAK Signaling Pathway



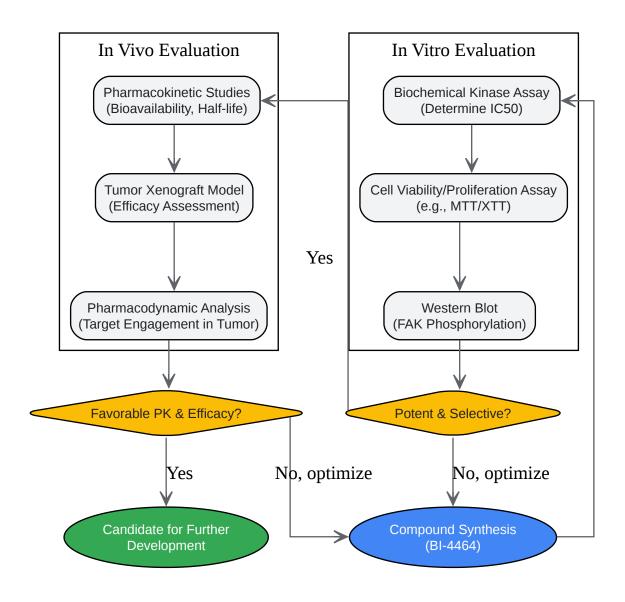


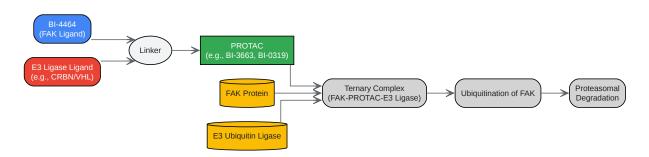
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Caption: FAK signaling pathway and the inhibitory action of BI-4464.

## **Experimental Workflow for Evaluating a FAK Inhibitor**







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